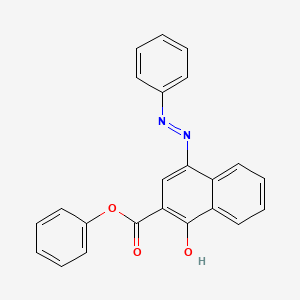
4-(4-chlorophenyl)-N-(2,6-dichlorophenyl)-5-ethyl-1,3-thiazol-2-amine hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(4-CHLOROPHENYL)-5-ET-1,3-THIAZOL-2-YL)-N-(2,6-DICHLOROPHENYL)AMINE HBR is a synthetic organic compound that belongs to the class of thiazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-CHLOROPHENYL)-5-ET-1,3-THIAZOL-2-YL)-N-(2,6-DICHLOROPHENYL)AMINE HBR typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the chlorophenyl groups can be done via nucleophilic substitution reactions.
Final Assembly: The final compound is obtained by coupling the thiazole derivative with the amine component under suitable conditions.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the chlorophenyl groups.
Reduction: Reduction reactions can occur, potentially affecting the thiazole ring or the amine group.
Substitution: The chlorophenyl groups can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.
科学研究应用
Chemistry
Catalysis: Thiazole derivatives are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the synthesis of polymers and other advanced materials.
Biology
Antimicrobial Agents: Thiazole derivatives have shown potential as antimicrobial agents against various pathogens.
Enzyme Inhibitors: They can act as inhibitors of specific enzymes, making them useful in biochemical research.
Medicine
Drug Development: The compound may be studied for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
Agriculture: Thiazole derivatives can be used as pesticides or herbicides.
Chemical Manufacturing: They are used as intermediates in the synthesis of other complex molecules.
作用机制
The mechanism of action of N-(4-(4-CHLOROPHENYL)-5-ET-1,3-THIAZOL-2-YL)-N-(2,6-DICHLOROPHENYL)AMINE HBR involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
DNA/RNA: Intercalation into DNA or RNA, affecting transcription and translation processes.
相似化合物的比较
Similar Compounds
- N-(4-(4-CHLOROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL)-N-(2,6-DICHLOROPHENYL)AMINE
- N-(4-(4-CHLOROPHENYL)-5-ETHYL-1,3-THIAZOL-2-YL)-N-(2,6-DICHLOROPHENYL)AMINE
Uniqueness
N-(4-(4-CHLOROPHENYL)-5-ET-1,3-THIAZOL-2-YL)-N-(2,6-DICHLOROPHENYL)AMINE HBR is unique due to its specific substitution pattern on the thiazole ring and the presence of multiple chlorophenyl groups. This structural uniqueness may confer distinct biological activities and chemical reactivity compared to other similar compounds.
属性
分子式 |
C17H14BrCl3N2S |
|---|---|
分子量 |
464.6 g/mol |
IUPAC 名称 |
4-(4-chlorophenyl)-N-(2,6-dichlorophenyl)-5-ethyl-1,3-thiazol-2-amine;hydrobromide |
InChI |
InChI=1S/C17H13Cl3N2S.BrH/c1-2-14-15(10-6-8-11(18)9-7-10)21-17(23-14)22-16-12(19)4-3-5-13(16)20;/h3-9H,2H2,1H3,(H,21,22);1H |
InChI 键 |
FWAKLOKVVGPIAK-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(N=C(S1)NC2=C(C=CC=C2Cl)Cl)C3=CC=C(C=C3)Cl.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(2-oxopropoxy)phenyl]acetamide](/img/structure/B11960260.png)



![N-[bis(diethylamino)carbonyl]-2,2,2-trichloroacetamide](/img/structure/B11960284.png)
![3,4-dichloro-N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline](/img/structure/B11960287.png)



![2-({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)-N'-[(E)-2-pyridinylmethylidene]acetohydrazide](/img/structure/B11960309.png)


![4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate](/img/structure/B11960325.png)

